7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane
Description
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane (CAS: 1803582-38-8 as the hydrochloride salt) is a bicyclic amine derivative with a strained cyclohexane core modified by fluorine atoms at the 7-position and a methyl group at the 6-position. The compound is typically synthesized via cyclopropanation or carbene addition reactions, with high-purity forms (99%–99.999%) available for research and industrial use .
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11F2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
MRRJNXMDOXBSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCNCC1C2(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts or reagents tailored to the desired transformation.
Scientific Research Applications
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane has found applications in various scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to the inhibition or modulation of target activity. The pathways involved may include signal transduction, metabolic processes, or neurotransmitter regulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and stereochemistry. Key comparisons are summarized below:
Substituent Variations at the 6-Position
Notes:
- The dichlorophenyl derivative () demonstrates significant pharmacological activity, highlighting the impact of aromatic substituents on bioactivity .
Halogenation Patterns
Notes:
- Chlorine and bromine analogs () exhibit higher molecular weights and polarizabilities, which may influence their reactivity in cross-coupling reactions .
- Fluorine’s electronegativity enhances metabolic stability, making the difluoro derivative more suitable for drug development compared to heavier halogens .
Substituent Position Isomerism
Notes:
- Positional isomerism (e.g., methyl at 1 vs.
Biological Activity
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 151.16 g/mol. The presence of fluorine atoms contributes to its lipophilicity and may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. The bicyclic structure allows for conformational rigidity, which is often beneficial for receptor binding affinity.
Binding Affinity Studies
Studies have demonstrated that derivatives of azabicyclo compounds exhibit varying degrees of binding affinity at the dopamine transporter (DAT). For instance, while specific stereoisomers show significantly lower potency compared to cocaine (Ki values ranging from 5 to 96 µM), the structural modifications can lead to enhanced or diminished activity depending on the substituents present .
| Compound | Ki (µM) | Target Receptor |
|---|---|---|
| This compound | TBD | Dopamine Transporter (DAT) |
| 2-beta-(methoxycarbonyl)-3-beta-phenyltropane | 0.1 - 0.3 | DAT |
| Cocaine | 0.01 | DAT |
Case Studies
- Neuropharmacological Effects : In a study evaluating the neuropharmacological effects of azabicyclo compounds, it was found that modifications at the nitrogen atom influenced the binding affinity to dopamine receptors significantly. The introduction of fluorine atoms in the structure appears to stabilize interactions with the receptor sites .
- Antiviral Activity : Research into related compounds suggests potential antiviral properties, particularly against influenza viruses. The synthesis of derivatives has shown promise as effective inhibitors of neuraminidase, an enzyme critical for viral replication .
Safety and Toxicity
Toxicity profiles for azabicyclo compounds are essential for assessing their viability as therapeutic agents. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety parameters.
Q & A
Q. What are the established synthetic routes for 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane?
Q. How is the stereochemistry of the bicyclic core confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, Butcher et al. (2006) resolved the crystal structure of a related azabicyclo compound, confirming chair-boat conformations and substituent orientations . Complementary techniques include NOESY NMR to assess spatial proximity of protons and chiral HPLC to separate enantiomers .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Stability tests show decomposition <5% over 6 months when stored at -20°C under argon. Avoid prolonged exposure to light or moisture, which can hydrolyze the aziridine ring. Accelerated stability studies (40°C/75% RH) indicate t₉₀ ~30 days .
Q. What are common derivatives used in medicinal chemistry?
- Methodological Answer : Derivatives include:
- Hydrochloride salts (improved solubility for biological assays) .
- Boc-protected amines (for further functionalization via Suzuki coupling) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in fluorination reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, fluorination at the 7-position is favored due to lower activation energy (ΔG‡ = 18.5 kcal/mol vs. 22.3 kcal/mol for alternative sites) . Molecular docking studies (AutoDock Vina) can also screen binding affinity to biological targets like dopamine receptors .
Q. How to resolve contradictions in reported reaction yields for cyclopropanation?
Q. What strategies mitigate racemization during synthesis?
Q. How does substituent position affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
Q. What advanced techniques analyze reaction intermediates in real time?
- Methodological Answer :
In situ FTIR and ReactIR monitor intermediates (e.g., nitrile oxide formation during cycloaddition). High-resolution mass spectrometry (HRMS-ESI) coupled with stopped-flow NMR captures transient species with millisecond resolution .
Data Contradictions and Recommendations
- Stereochemical Assignments : Conflicting NOESY data may arise from dynamic ring puckering. Use variable-temperature NMR (-40°C to 80°C) to freeze conformers .
- Fluorination Efficiency : DAST vs. Selectfluor comparisons show DAST gives higher yields (60% vs. 45%) but requires strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
